4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
This compound is a pyrazoline-derivative featuring a 4-oxobutanoic acid backbone substituted with a 4-ethylphenyl group at position 3 and a 2-thienyl group at position 5 of the pyrazoline ring. The ethyl group introduces moderate hydrophobicity, while the thienyl moiety contributes electron-rich aromatic character. Its structural uniqueness lies in the combination of aliphatic (ethyl) and heteroaromatic (thienyl) substituents, which may optimize interactions with therapeutic targets compared to simpler analogs .
Properties
IUPAC Name |
4-[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-5-7-14(8-6-13)15-12-16(17-4-3-11-25-17)21(20-15)18(22)9-10-19(23)24/h3-8,11,16H,2,9-10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZNNRBMFXQQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331253 | |
| Record name | 4-[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
915877-68-8 | |
| Record name | 4-[5-(4-ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the condensation of appropriate precursors. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Pyrazole Ring Formation
The dihydropyrazole core forms via a [3+2] cycloaddition between hydrazones and conjugated carbonyl compounds. This process involves:
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Nucleophilic attack by the hydrazone on the carbonyl group.
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Cyclization to form the five-membered ring.
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Tautomerization to stabilize the aromatic pyrazole structure.
Functional Group Transformations
The 4-oxobutanoic acid side chain may undergo:
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Hydrolysis (acidic/basic conditions) to yield carboxylic acid derivatives .
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Esterification or amidation to modify solubility or bioavailability.
Substitution Reactions
The aromatic substituents (4-ethylphenyl and 2-thienyl) may participate in:
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Electrophilic substitution (e.g., nitration, alkylation) at activated positions.
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Cross-coupling reactions (e.g., Suzuki, Heck) to introduce additional substituents.
Pyrazole Ring Reactivity
The dihydropyrazole moiety may undergo:
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Oxidation to form pyrazole derivatives.
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Alkylation/arylation at the nitrogen centers.
Structural Analysis
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~370–442 g/mol (estimated from analogs) | |
| Solubility | Likely moderate in organic solvents | |
| Stability | Resistant to hydrolysis under neutral conditions |
Analytical Techniques
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NMR spectroscopy : Confirms aromatic ring substitution patterns.
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Mass spectrometry : Identifies molecular formula and fragmentation pathways .
Comparative Reactivity
| Substituent | Effect on Reactivity |
|---|---|
| 4-Ethylphenyl | Enhances lipophilicity, improves bioavailability |
| 2-Thienyl | Electron-donating, activates adjacent positions for substitution |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of 4,5-dihydro-pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The cytotoxicity of these compounds was evaluated against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 10 | Apoptosis induction |
| B | MCF-7 | 15 | Cell cycle arrest |
| C | A549 | 12 | Inhibition of angiogenesis |
Anti-inflammatory Effects
In addition to anticancer properties, this compound may possess anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in various inflammatory diseases . This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.
Pharmacological Activities
Beyond anticancer and anti-inflammatory applications, the compound's pharmacological profile includes:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
- CNS Activity : Preliminary studies suggest that certain pyrazole derivatives may exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity : A study by researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties. The lead compound demonstrated significant inhibition of tumor growth in xenograft models, leading to further investigation into its mechanism of action .
- Inflammation Model : In an animal model of inflammation, a pyrazole derivative showed a reduction in edema and inflammatory markers when compared to control groups. This supports the hypothesis that these compounds could serve as therapeutic agents for managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs differ in substituents on the pyrazoline ring and adjacent aromatic systems. Below is a comparative analysis:
Key Observations
Substituent Effects on logP: The ethyl group in the target compound provides a logP (~3.3) intermediate between methoxy (polar, logP ~2.8) and halogenated analogs (logP ~4.8–5.1). This balance may optimize bioavailability .
Electronic and Steric Influences :
- The 2-thienyl group’s electron-rich nature facilitates π-π interactions with aromatic residues in biological targets, contrasting with halogenated phenyl rings, which rely on halogen bonding .
- Methoxy and ethyl groups differ in steric bulk; ethyl’s larger size may improve binding pocket occupancy compared to methoxy’s compact structure .
Synthetic Yields and Purity :
- Halogenated analogs (e.g., compounds 22, 23) are synthesized in moderate yields (22–27%) with >94% purity via flash chromatography . The target compound’s synthesis likely follows similar protocols, though yields may vary with substituent reactivity.
Biological Activity Trends :
- Thiazole-pyrazoline hybrids with dichlorophenyl/methoxyphenyl substituents show EGFR inhibition (IC₅₀ ~114–145 nM) . The target compound’s thienyl group may enhance activity via heteroaromatic interactions, though experimental validation is needed.
- Halogenated analogs (e.g., 4-bromo) demonstrate antimicrobial properties, suggesting the target’s ethyl/thienyl combination could be tailored for similar applications .
Biological Activity
4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound notable for its unique structure, which combines a pyrazole ring with a thiophene ring and an ethylphenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Thiophene Ring : A five-membered ring containing sulfur.
- Ethylphenyl Group : A phenyl group substituted with an ethyl group.
Synthesis Methods
The synthesis of this compound typically involves methods such as the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are reacted with phosphorus pentasulfide to introduce sulfur into the structure. Other synthetic routes may include condensation reactions and various substitution reactions that modify the aromatic rings.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of similar thienopyrazole compounds. For example, compounds derived from thienopyrazole structures have shown significant protective effects against oxidative stress in biological models. The ability to scavenge free radicals and reduce lipid peroxidation suggests that 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid could serve as a potent antioxidant agent .
Anti-inflammatory Properties
Research indicates that thienopyrazole derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators. The compound may act on various signaling pathways involved in inflammation, potentially through inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). This activity could make it a candidate for treating conditions characterized by chronic inflammation .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid have demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of survival signals .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Effects on Erythrocytes
A study investigated the effects of thienopyrazole derivatives on erythrocytes exposed to oxidative stress induced by 4-nonylphenol. The results indicated significant protection against erythrocyte membrane damage when treated with these compounds, demonstrating their potential as therapeutic agents in oxidative stress-related conditions .
The precise mechanism through which 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in inflammatory processes or cancer cell proliferation pathways. Further studies are needed to elucidate these interactions fully.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[3-(4-ethylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid, and how is purity validated?
Methodological Answer: The synthesis typically involves multi-step procedures, such as cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. For example, pyrazoline derivatives are often synthesized via a Vilsmeier–Haack reaction (used for carbaldehyde intermediates) or a cyclization reaction under reflux conditions with acetic acid as a catalyst . Purification is achieved using flash chromatography (e.g., silica gel, eluent systems like ethyl acetate/hexane) . Purity validation employs HPLC (High-Performance Liquid Chromatography) with >95% purity thresholds, as demonstrated for structurally analogous compounds . 1H/13C NMR spectroscopy is critical for confirming regiochemistry and substituent positioning, with characteristic shifts for pyrazoline protons (δ 3.0–5.0 ppm) and carbonyl groups (δ 160–180 ppm) .
Q. What analytical techniques are essential for structural elucidation of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves absolute configuration and dihedral angles between aromatic/thienyl substituents, critical for SAR studies (e.g., torsion angles <10° indicate planar conformations favorable for bioactivity) .
- NMR spectroscopy : 1H NMR distinguishes diastereotopic protons in the pyrazoline ring (δ 3.0–5.0 ppm, multiplet patterns), while 13C NMR identifies carbonyl (δ ~170–180 ppm) and aromatic carbons .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ or [M−H]− ions) and fragmentation patterns .
Advanced Research Questions
Q. How do substituent variations on the pyrazoline ring influence synthetic yields and physicochemical properties?
Methodological Answer: Substituents (e.g., 4-ethylphenyl vs. 4-chlorophenyl) impact steric hindrance and electronic effects during cyclization. For instance:
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Electron-withdrawing groups (e.g., -Cl, -Br) reduce yields (e.g., 22–27% for chlorophenyl derivatives) due to slower cyclization kinetics .
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Thienyl vs. phenyl groups : Thienyl’s sulfur atom increases polarity, affecting solubility (logP reduction by ~0.5 units) and HPLC retention times .
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Data Table :
Substituent (R1/R2) Yield (%) Purity (HPLC) logP (Predicted) 4-Ethylphenyl/Thienyl 86 >95% 3.2 4-Chlorophenyl/Thienyl 22 >95% 2.8 Data extrapolated from analogous compounds in .
Q. How can researchers resolve contradictions in bioactivity data across structurally similar pyrazoline derivatives?
Methodological Answer:
- Dose-response profiling : Use standardized assays (e.g., IC50 in enzyme inhibition) to compare potency variations. For example, ethylphenyl derivatives may show 10-fold higher activity than chlorophenyl analogs due to enhanced lipophilicity .
- Molecular docking : Correlate crystallographic data (e.g., dihedral angles from ) with binding affinities to targets like cyclooxygenase-2 or kinases.
- Statistical validation : Apply ANOVA to differentiate significant activity differences (p < 0.05) across substituents .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability studies : Use LC-MS to monitor degradation in buffers (pH 1–9). Carboxylic acid groups (pKa ~4.5) may protonate in acidic environments, reducing solubility .
- Microsomal incubation : Assess metabolic stability using liver microsomes (e.g., t1/2 >60 mins suggests resistance to cytochrome P450 oxidation) .
- Formulation : Co-crystallization with cyclodextrins improves aqueous solubility (e.g., 2-fold increase with β-cyclodextrin) .
Experimental Design Considerations
Q. How should researchers design SAR studies for this compound?
Methodological Answer:
- Core scaffold retention : Maintain the pyrazoline ring and oxobutanoic acid moiety while varying aryl/thienyl substituents .
- Library synthesis : Use parallel synthesis (e.g., 24 derivatives in ) with substituents like halogens (-F, -Cl), alkyl (-CH2CH3), and methoxy (-OCH3).
- Bioactivity assays : Prioritize enzyme inhibition (e.g., COX-2, LOX) and cell-based models (e.g., IC50 in cancer lines) .
Q. What are common pitfalls in crystallizing pyrazoline derivatives, and how can they be mitigated?
Methodological Answer:
- Disorder in crystal lattices : Use slow evaporation (e.g., dichloromethane/hexane) to grow high-quality crystals. Disorder in main residues (reported in ) can be minimized by reducing solvent polarity.
- Twinned crystals : Optimize supersaturation levels and use seeding techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
